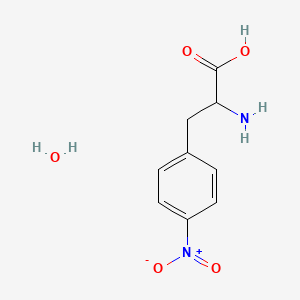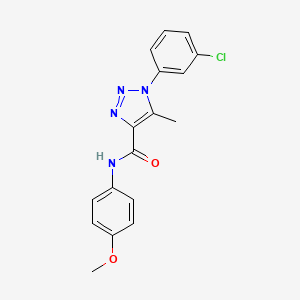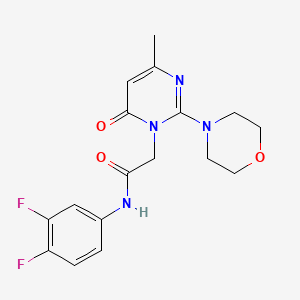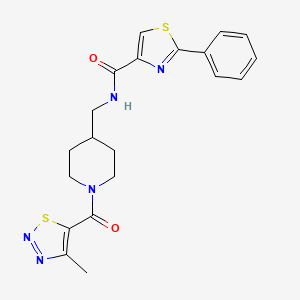![molecular formula C13H16BrN5O B2968861 3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine CAS No. 2380095-31-6](/img/structure/B2968861.png)
3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of 3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine involves the inhibition of certain enzymes and proteins that are involved in the progression of various diseases. For example, the compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Inhibition of this protein kinase can lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-infective activities. It has also been shown to exhibit low toxicity and good pharmacokinetic properties.
実験室実験の利点と制限
The advantages of using 3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine in lab experiments include its potent activity against various diseases, low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound include its high cost of synthesis and limited availability.
将来の方向性
There are several future directions for the study of 3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine. These include:
1. Further optimization of the synthesis method to reduce the cost of production and increase the yield.
2. Investigation of the compound's activity against other diseases such as neurodegenerative diseases and metabolic disorders.
3. Development of analogs of the compound to improve its potency and selectivity.
4. Investigation of the compound's mechanism of action at the molecular level.
5. Evaluation of the compound's efficacy in animal models of disease.
6. Development of formulations of the compound for clinical use.
Conclusion:
This compound is a chemical compound that has shown promising activity against various diseases. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in medicinal chemistry.
合成法
The synthesis of 3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine involves the reaction of 3-bromo-4-hydroxypyridine with 1-(2-methyl-1,2,4-triazol-3-yl)methylpyrrolidine-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature. The resulting product is purified by column chromatography or recrystallization.
科学的研究の応用
3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising activity against various diseases such as cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
特性
IUPAC Name |
3-bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O/c1-18-13(16-9-17-18)8-19-5-3-10(7-19)20-12-2-4-15-6-11(12)14/h2,4,6,9-10H,3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERTXAMETSVBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2968778.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole](/img/structure/B2968786.png)



![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2968795.png)

![2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2968798.png)
![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968799.png)

